molecular formula C25H27NO10 B13850031 6-Demethyl Papaverine b-D-Glucuronide Sodium Salt

6-Demethyl Papaverine b-D-Glucuronide Sodium Salt

Cat. No.: B13850031
M. Wt: 501.5 g/mol
InChI Key: UGQMKGSZOXHZOP-LYVDORBWSA-N
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Description

6-Demethyl Papaverine b-D-Glucuronide Sodium Salt is a chemical compound derived from Papaverine, an opium alkaloid. It is a metabolite of Papaverine and is often used in scientific research for its various properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Demethyl Papaverine b-D-Glucuronide Sodium Salt typically involves the glucuronidation of 6-Demethyl Papaverine. This process can be carried out using glucuronosyltransferase enzymes or through chemical synthesis using glucuronic acid derivatives under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Demethyl Papaverine b-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

6-Demethyl Papaverine b-D-Glucuronide Sodium Salt has several scientific research applications, including:

    Chemistry: Used as a reference material in analytical chemistry for studying glucuronidation processes.

    Biology: Employed in studies of metabolic pathways involving glucuronidation.

    Medicine: Investigated for its potential therapeutic effects and as a metabolite in pharmacokinetic studies.

    Industry: Utilized in the development of new drugs and in quality control processes.

Mechanism of Action

The mechanism of action of 6-Demethyl Papaverine b-D-Glucuronide Sodium Salt involves its interaction with specific molecular targets and pathways. As a glucuronide metabolite, it is involved in the detoxification and excretion of drugs and other xenobiotics. The compound is conjugated with glucuronic acid, which enhances its solubility and facilitates its excretion via the kidneys .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and properties as a glucuronide metabolite of Papaverine. Its applications in research and potential therapeutic uses distinguish it from other similar compounds .

Properties

Molecular Formula

C25H27NO10

Molecular Weight

501.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[1-[(3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-6-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H27NO10/c1-32-16-5-4-12(9-17(16)33-2)8-15-14-11-18(34-3)19(10-13(14)6-7-26-15)35-25-22(29)20(27)21(28)23(36-25)24(30)31/h4-7,9-11,20-23,25,27-29H,8H2,1-3H3,(H,30,31)/t20-,21-,22+,23-,25+/m0/s1

InChI Key

UGQMKGSZOXHZOP-LYVDORBWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC

Origin of Product

United States

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